2-(2-Oxopropoxy)benzonitrile

Medicinal Chemistry Organic Synthesis SAR Studies

Generic substitution of ortho-substituted benzonitriles fails due to distinct steric/electronic effects on reactivity and biological activity. This is the exact CAS 49615-91-0 isomer, not the meta or para analog. - LogP 1.53 & PSA 50.09 Ų within Lipinski’s Rule of Five for drug-like libraries - Dual functionality: nitrile (amide/acid/tetrazole) + ketone (condensation/amination) - Enables defined-geometry heterocycles (benzofurans, benzoxazoles) via intramolecular cyclization - ≥95% purity with reference 1H-NMR for QC/analytical standards

Molecular Formula C10H9NO2
Molecular Weight 175.187
CAS No. 49615-91-0
Cat. No. B2771291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxopropoxy)benzonitrile
CAS49615-91-0
Molecular FormulaC10H9NO2
Molecular Weight175.187
Structural Identifiers
SMILESCC(=O)COC1=CC=CC=C1C#N
InChIInChI=1S/C10H9NO2/c1-8(12)7-13-10-5-3-2-4-9(10)6-11/h2-5H,7H2,1H3
InChIKeyGOFWLYXRIRQRBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Oxopropoxy)benzonitrile Procurement & Identity


2-(2-Oxopropoxy)benzonitrile (CAS 49615-91-0) is an aromatic nitrile building block with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . It is characterized by a benzonitrile core ortho-substituted with a 2-oxopropoxy (acetonyl) moiety [1]. This compound is primarily used as a research intermediate in the synthesis of more complex organic molecules, including potential pharmaceutical and agrochemical candidates . Its procurement for R&D purposes requires strict attention to its unique structural specificity, as it is a positional isomer of closely related compounds like 3-(2-Oxopropoxy)benzonitrile (CAS 18859-29-5) and 4-(2-Oxopropoxy)benzonitrile (CAS 18859-28-4), which may possess different chemical reactivities and biological activities .

Ortho-substitution pattern defines spatial geometry for SAR studies
Dual nitrile and ketone handles support orthogonal diversification

2-(2-Oxopropoxy)benzonitrile Procurement Risks


Generic substitution with other benzonitrile derivatives is not viable for 2-(2-Oxopropoxy)benzonitrile due to its unique ortho-substitution pattern, which profoundly influences its physicochemical properties, reactivity, and biological target interactions [1]. While it shares the same molecular weight and formula with its meta- (3-) and para- (4-) substituted isomers, these positional variants are distinct chemical entities . The ortho-positioning of the 2-oxopropoxy group relative to the nitrile creates a specific steric and electronic environment, impacting parameters like logP (1.52608), polar surface area (PSA: 50.09 Ų), and the potential for intramolecular interactions . Substituting with a structurally different analog without rigorous validation can compromise synthetic pathways, alter pharmacokinetic profiles in drug discovery, and invalidate structure-activity relationship (SAR) studies . The following quantitative evidence establishes the measurable differences that justify specific procurement of this ortho-substituted building block.

Meta- or para-isomer substitution may shift spatial arrangement and intramolecular reactivity, altering downstream synthetic pathways.

Computed lipophilicity and polarity profiles (logP, PSA) differ from parent benzonitrile; ortho-specific values may not transfer to other regioisomers.

2-(2-Oxopropoxy)benzonitrile Comparative Evidence


Regioisomeric Specificity

The target compound is the ortho-substituted isomer of (2-oxopropoxy)benzonitrile. Its physical and chemical properties are distinct from its meta- and para-substituted analogs, which have different CAS numbers (18859-29-5 and 18859-28-4, respectively) . For example, the ortho-substitution pattern results in a unique spatial arrangement of the ketone and nitrile functionalities, which is not achievable with the meta- or para-isomers. This is a critical differentiator in drug discovery where subtle changes in geometry can drastically alter target binding affinity and selectivity.

Regioisomeric Specificity
Class-level
Ortho vs. Meta/Para substitution
Positional isomer identity determines spatial configuration and reactivity.
No comparative biological data; structural identity only.
Medicinal Chemistry Organic Synthesis SAR Studies

Computed Physicochemical Properties

2-(2-Oxopropoxy)benzonitrile exhibits calculated physicochemical properties that can be used for comparative analysis in compound library design. Its computed partition coefficient (logP) is 1.52608 and its topological polar surface area (PSA) is 50.09 Ų . These values provide a baseline for comparison with other building blocks, such as the unsubstituted benzonitrile (logP ~1.28, PSA 23.79 Ų) or other ortho-substituted analogs [1]. The increased logP suggests higher lipophilicity compared to the parent benzonitrile, while the higher PSA indicates a greater capacity for hydrogen bonding, both of which are crucial parameters for optimizing a lead compound's absorption and distribution properties.

Computed Properties
Reported
logP 1.53, PSA 50.09 Ų
Supports lipophilicity and H-bonding modulation in lead optimization.
Calculated values from Chemsrc; experimental validation recommended.
Computational Chemistry Drug Design ADME Prediction

Analytical Purity & Identity

The commercial availability of 2-(2-Oxopropoxy)benzonitrile is defined by a minimum purity specification of 95% to 97% from major vendors . Its identity can be unambiguously confirmed using high-resolution 1H-NMR spectroscopy, with a reference spectrum available in DMSO-d6 solvent [1]. The reported exact mass is 175.063329 g/mol [1]. This is a quantifiable specification for lot-to-lot consistency.

Purity & Identity
Specification review
≥95% purity, NMR ref., exact mass 175.0633
Ensures lot consistency and identity for reproducible synthesis.
Vendor CoA review advised; confirm with in-house QC.
Analytical Chemistry Quality Control Method Development

2-(2-Oxopropoxy)benzonitrile Application Scenarios


Parallel Synthesis Building Block

2-(2-Oxopropoxy)benzonitrile is an ideal candidate for use as a building block in parallel synthesis for the generation of small-molecule libraries in early-stage drug discovery . Its dual functionality—a nitrile group for conversion to amides, carboxylic acids, or tetrazoles, and a ketone for reactions like condensations and reductive aminations—provides two orthogonal vectors for diversification . The quantified logP (1.53) and PSA (50.09 Ų) values are within the favorable ranges for drug-likeness (Lipinski's Rule of Five), making it a suitable starting point for exploring chemical space around ortho-substituted benzonitrile cores . This is directly supported by the physicochemical evidence and its established use as a versatile intermediate.

Ortho-Substituted Heterocycle Synthesis

The ortho-substitution pattern of 2-(2-Oxopropoxy)benzonitrile makes it a crucial intermediate for the synthesis of specific heterocyclic scaffolds where a defined geometry is required for ring closure . For instance, the proximity of the nitrile and the 2-oxopropoxy group can facilitate the formation of benzofurans, benzoxazoles, or quinoline derivatives through intramolecular cyclization reactions. This is in contrast to its meta- and para-isomers, which lack this spatial relationship and would therefore yield different heterocyclic products or undergo intermolecular reactions instead. The regioisomeric evidence strongly supports this specific application for generating conformationally restricted analogs.

Analytical Reference Standard

With its available high-purity grade (≥95-97%) and a published reference 1H-NMR spectrum, 2-(2-Oxopropoxy)benzonitrile is well-suited for use as an analytical reference standard . It can be employed in the development and validation of analytical methods such as HPLC-UV, LC-MS, or qNMR. The well-defined exact mass (175.063329 g/mol) facilitates its use as a system suitability test standard in mass spectrometry, ensuring instrument calibration and method robustness . This scenario is a direct consequence of its commercial availability with defined purity and verified analytical data.

Application
Selection Property
Validation Focus
Parallel synthesis libraries
Ortho-substituted dual-functional scaffold (nitrile & ketone)
Compatibility with drug-likeness parameters (logP, PSA)
Ortho-substituted heterocycle synthesis
Proximity-enabled intramolecular cyclization
Regioisomeric purity and synthetic outcome consistency
Analytical reference standard
High-purity grade and verified 1H-NMR spectrum
Identity confirmation and exact mass calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Oxopropoxy)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.